4-[4-(benzyloxy)phenyl]-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Description
Properties
IUPAC Name |
5-methyl-2-[(4-nitrophenyl)methyl]-4-(4-phenylmethoxyphenyl)-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4/c1-17-24-25(15-18-7-9-21(10-8-18)27(29)30)23(28)26(17)20-11-13-22(14-12-20)31-16-19-5-3-2-4-6-19/h2-14H,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQCUKDOQLYZIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=C(C=C2)OCC3=CC=CC=C3)CC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[4-(benzyloxy)phenyl]-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, potential as an anticancer agent, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 341.37 g/mol. The structure features a triazole ring substituted with various functional groups, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 341.37 g/mol |
| CAS Number | 860786-69-2 |
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of triazole derivatives, including our compound of interest. The presence of the nitro group and benzyl moieties significantly enhances its activity against various bacterial strains.
- Mechanism of Action : The compound is believed to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication in bacteria. This inhibition leads to an accumulation of supercoiled DNA and ultimately bacterial cell death .
-
Efficacy Against Bacteria :
- Minimum Inhibitory Concentration (MIC) values have been reported as low as 5 µg/mL against strains such as E. coli and B. subtilis, indicating potent antibacterial effects comparable to established antibiotics .
- The compound demonstrated selectivity against Gram-positive bacteria, with some derivatives showing enhanced activity against resistant strains .
Anticancer Activity
The triazole scaffold has also been associated with anticancer properties:
- Cytotoxicity Studies : In vitro studies revealed that the compound exhibits cytotoxic effects on various cancer cell lines, including prostate and colon cancer cells. The GI50 values (concentration required to inhibit cell growth by 50%) were notably lower than those for standard chemotherapeutic agents like cisplatin .
- Structure-Activity Relationship (SAR) : Modifications at specific positions on the triazole ring have been shown to enhance cytotoxicity. For instance, substituents at the 5-position significantly increase activity against tumor cells .
Case Studies
A series of case studies have been conducted to evaluate the biological activity of similar triazole compounds:
- Study 1 : A derivative with a similar structure showed significant antibacterial activity against Pseudomonas aeruginosa, with MIC values comparable to those of chloramphenicol .
- Study 2 : Another study focused on the anticancer potential of triazole derivatives demonstrated that compounds with electron-withdrawing groups at specific positions exhibited increased cytotoxicity against human tumor cell lines .
Summary of Biological Activities
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. The compound has been explored for its potential as an anticancer agent. Research has shown that triazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study demonstrated that triazole compounds could effectively inhibit the growth of breast cancer cells through the modulation of specific signaling pathways .
2. Antimicrobial Activity
Triazole compounds are also known for their antimicrobial properties. The presence of both the triazole ring and the benzyloxy group enhances their ability to interact with microbial enzymes, potentially leading to effective inhibition of microbial growth. In vitro studies have shown that similar triazole derivatives exhibit activity against a range of bacteria and fungi, suggesting that this compound may also possess similar antimicrobial effects .
Neuroprotective Applications
1. Inhibition of Monoamine Oxidase-B
The compound's structural similarity to other benzyloxyphenyl derivatives positions it as a potential inhibitor of monoamine oxidase-B (MAO-B), an enzyme linked to neurodegenerative diseases such as Parkinson's disease. Inhibitors of MAO-B can enhance dopaminergic signaling and provide neuroprotective effects against oxidative stress . The evaluation of related compounds has indicated promising results in terms of selective MAO-B inhibition, which may translate to therapeutic applications for neurodegenerative disorders.
1. Polymer Chemistry
Triazoles are increasingly being incorporated into polymer matrices due to their unique chemical properties, which can enhance thermal stability and mechanical strength. The incorporation of triazole moieties into polymers can lead to materials with improved resistance to degradation under environmental stressors . This application is particularly relevant in developing advanced materials for coatings and packaging.
Comparison with Similar Compounds
Structural Analogues
4-[4-(Benzyloxy)phenyl]-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS 860786-57-8)
- Key Differences : The 4-nitrobenzyl group in the target compound is replaced with a 4-methoxybenzyl group.
- Impact : Methoxy is electron-donating, increasing electron density on the aromatic ring, which may reduce oxidative stability compared to the nitro-substituted analogue. This substitution could alter pharmacokinetic properties, such as metabolic resistance .
4-(3-Chlorophenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS 860786-51-2)
- Key Differences : The 4-(benzyloxy)phenyl group is replaced with a 3-chlorophenyl substituent.
- Impact: Chlorine’s electron-withdrawing nature may enhance binding to hydrophobic pockets in biological targets but reduce solubility.
4-(4-(Heptyloxy)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (W112)
- Key Differences : Lacks the 5-methyl and 4-nitrobenzyl groups.
- Biological Relevance: W112 exhibits neuroprotective effects in Alzheimer’s models by inhibiting MAPK/NF-κB pathways.
Functional Group Variations
Thione Derivatives (e.g., 4-(4-methylphenyl)-5-(2-phenyl-1,3-benzoxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione)
- Key Differences : Replaces the ketone (O) with a thione (S) at position 3.
- Impact : Thione derivatives often exhibit altered electronic properties and improved metal-binding capacity, which could influence antimicrobial or enzyme-inhibitory activity .
Sulfanyl-Substituted Analogues (e.g., 4-[4-(benzyloxy)phenyl]-5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-2,4-dihydro-3H-1,2,4-triazol-3-one)
- Key Differences : Incorporates a sulfanyl group linked to a 4-chlorophenyl moiety.
- Impact : Sulfur’s redox activity may confer antioxidant properties or modulate cytochrome P450 interactions, affecting metabolic stability .
Physicochemical Properties
Q & A
Q. What synthetic strategies are commonly employed to prepare 4-[4-(benzyloxy)phenyl]-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one?
The compound is typically synthesized via multi-step condensation reactions. A standard approach involves:
- Reacting substituted benzaldehyde derivatives with hydrazides under acidic conditions to form triazole intermediates (e.g., refluxing in ethanol with glacial acetic acid) .
- Introducing nitrobenzyl and benzyloxy groups via nucleophilic substitution or coupling reactions. For example, condensation of 4-nitrobenzyl bromide with triazole precursors in polar aprotic solvents like DMSO .
- Purification via recrystallization (water-ethanol mixtures) or column chromatography .
Q. Which spectroscopic and analytical methods are critical for characterizing this triazolone derivative?
Key techniques include:
- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and hydrogen bonding patterns, particularly for the triazole ring and benzyloxy groups .
- IR spectroscopy to identify carbonyl (C=O) stretches (~1700 cm⁻¹) and nitro (NO₂) vibrations (~1520 cm⁻¹) .
- Elemental analysis to validate stoichiometric purity .
Q. How is the purity of this compound assessed post-synthesis?
Purity is evaluated using:
- Melting point analysis (deviations >2°C indicate impurities) .
- HPLC or TLC with UV detection to confirm single-phase elution .
- Mass spectrometry (ESI-MS) for molecular ion verification .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?
Systematic optimization involves:
- Solvent screening : Polar solvents (e.g., DMF, ethanol) enhance solubility of nitrobenzyl intermediates, while aprotic solvents reduce side reactions .
- Catalyst variation : Acidic (e.g., acetic acid) vs. basic conditions influence cyclization efficiency in triazole formation .
- Temperature control : Reflux (~80°C) accelerates condensation but may require inert atmospheres to prevent oxidation of nitro groups .
Q. How should researchers address contradictions in reported biological activity data (e.g., antimicrobial vs. antitumor efficacy)?
Discrepancies often arise from:
- Assay variability : Differences in microbial strains or cancer cell lines (e.g., Gram-positive vs. Gram-negative bacteria) .
- Structural analogs : Subtle substituent changes (e.g., fluorophenyl vs. bromophenyl) alter bioavailability and target binding .
- Purity thresholds : Impurities ≥5% can skew activity measurements; validate via HPLC before testing .
Q. What computational methods support the study of this compound’s electronic structure and reactivity?
Q. How can structure-activity relationship (SAR) studies be designed to improve pharmacological properties?
Key strategies include:
- Substituent modulation : Replace the nitro group with electron-withdrawing (e.g., trifluoromethyl) or donating (e.g., methoxy) groups to alter bioactivity .
- Heterocyclic hybridization : Fuse with thiazole or benzoxazine moieties to enhance metabolic stability .
- Pharmacophore mapping : Identify critical hydrogen-bonding sites using crystallographic data or docking simulations .
Q. What experimental approaches validate the compound’s stability under physiological conditions?
- Thermogravimetric analysis (TGA) : Assess thermal degradation thresholds (e.g., decomposition >200°C suggests shelf stability) .
- Solubility profiling : Test in PBS (pH 7.4) and simulated gastric fluid to predict bioavailability .
- Light exposure studies : Monitor nitro group reduction or benzyloxy cleavage via UV-Vis spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
